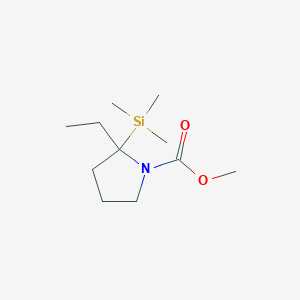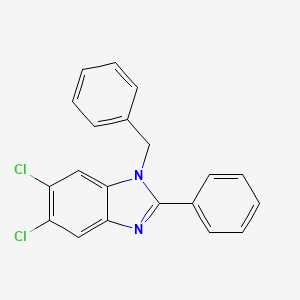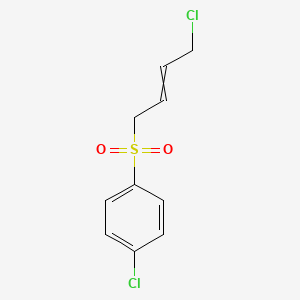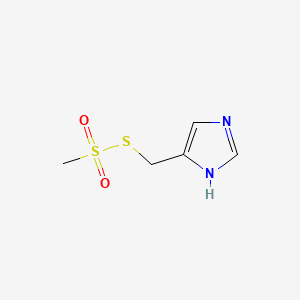
Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with trimethylsilyl reagents. One common method is the esterification of pyrrolidine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpyrrolidine: A simpler pyrrolidine derivative without the trimethylsilyl group.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with different reactivity and biological properties.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct chemical and biological activities.
Uniqueness
Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in various chemical reactions and a useful tool in scientific research.
Propiedades
Número CAS |
919286-29-6 |
|---|---|
Fórmula molecular |
C11H23NO2Si |
Peso molecular |
229.39 g/mol |
Nombre IUPAC |
methyl 2-ethyl-2-trimethylsilylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H23NO2Si/c1-6-11(15(3,4)5)8-7-9-12(11)10(13)14-2/h6-9H2,1-5H3 |
Clave InChI |
HNFSDAHMSAWNST-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCN1C(=O)OC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)
![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)
![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)
amino}oxidanide](/img/structure/B12614371.png)


![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)

![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)

